molecular formula C8H7Cl3OS B1419283 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene CAS No. 1172485-75-4

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene

Cat. No.: B1419283
CAS No.: 1172485-75-4
M. Wt: 257.6 g/mol
InChI Key: SDNCAEADPJTMKV-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is an organic compound with the molecular formula C8H7Cl3OS and a molecular weight of 257.57 g/mol It is characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfinyl group linked to a 2-chloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 1,4-dichlorobenzene with 2-chloroethanesulfinyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.

Scientific Research Applications

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: Lacks the sulfinyl group and has different chemical properties.

    2-Chloroethanesulfinyl Chloride: Contains the sulfinyl group but lacks the benzene ring.

    1,4-Dichloro-2-(2-chloroethyl)benzene: Similar structure but without the sulfinyl group.

Uniqueness

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is unique due to the presence of both the sulfinyl group and the dichlorobenzene moiety

Biological Activity

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, a compound with a molecular formula of C8_8H7_7Cl3_3OS, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by case studies and detailed research findings.

  • Molecular Weight : 257.6 g/mol
  • CAS Number : 1172485-75-4
  • Structure : The compound features dichlorobenzene with a sulfinyl group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that the compound demonstrates significant antimicrobial properties against various pathogens. A study evaluated its efficacy against both gram-positive and gram-negative bacteria, revealing potent inhibitory effects.

PathogenActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansLow

The antimicrobial mechanism is hypothesized to involve disruption of cellular membranes and inhibition of essential metabolic pathways in microorganisms.

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Notably, tests on MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells showed decreased cell viability upon exposure to the compound.

Cell LineIC50 (µM)
MDA-MB-23115
HepG-220

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets such as proteins involved in cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the compound's effectiveness against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong activity comparable to standard antibiotics.

Case Study 2: Cytotoxic Potential

In another study focusing on HepG-2 cells, treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of exposure.

Properties

IUPAC Name

1,4-dichloro-2-(2-chloroethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCAEADPJTMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.